3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound with a unique structure that includes a phthalazine core, a carboxylic acid group, and a methanesulfonylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methanesulfonylethyl Group: This step involves the alkylation of the phthalazine core with a suitable methanesulfonylethyl halide in the presence of a base.
Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methanesulfonylethyl group can interact with specific amino acid residues, while the phthalazine core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid groups but different core structures.
Methanesulfonyl Derivatives: Compounds with similar meth
Properties
CAS No. |
1179594-71-8 |
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Molecular Formula |
C12H12N2O5S |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
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